Amiphenazole hydrochloride
Description
Historical Context of Discovery and Early Research Directions
The discovery of amiphenazole (B1664907) hydrochloride, chemically known as 2,4-diamino-5-phenylthiazole hydrochloride, emerged from research into opiate antagonists. consensus.appnih.gov Marketed under the trade name Daptazole by Nicholas Laboratories, its initial research trajectory was heavily focused on its application as a respiratory stimulant. ncats.io Early studies, particularly in the 1950s, investigated its efficacy in treating respiratory failure and as an antidote for overdose from sedative drugs like barbiturates. ncats.iowikipedia.orgum.edu.mt
A significant area of early investigation was its use in combination with morphine. consensus.app Researchers F.H. Shaw and G.A. Bentley reported on this combination for the management of intractable pain in 1952, highlighting a key research direction. consensus.app The premise was that amiphenazole could counteract the sedative and respiratory depressant side effects of morphine without diminishing its analgesic properties. wikipedia.orgconsensus.app This potential to separate analgesia from adverse effects was a major driver of initial research.
Furthermore, amiphenazole was frequently studied in conjunction with bemegride (B1667925) as an antagonist for barbiturate (B1230296) poisoning. ncats.iowikipedia.orgtargetmol.comnih.gov The synthetic route for amiphenazole, involving the reaction of thiourea (B124793) with α-bromophenylacetonitrile followed by conversion to its hydrochloride salt, was also established during this period.
Evolution of Research Perspectives on Amiphenazole Hydrochloride
The initial enthusiasm for this compound as a frontline respiratory stimulant evolved over time. While early reports were promising, subsequent comparative studies began to place its efficacy in a broader context. A pivotal 1967 double-blind study, for instance, concluded that doxapram (B1670896) was a superior respiratory stimulant compared to amiphenazole and other analeptics like nikethamide (B1678874) and ethamivan. nih.gov
This led to a shift in its perceived role, and this compound has since been largely superseded by more effective agents, including the specific opioid antagonist naloxone (B1662785) and other respiratory stimulants like doxapram. wikipedia.org Despite its declining clinical use, research continued to explore its properties. Investigations were conducted into its application for chronic respiratory failure, where it was observed to increase ventilation primarily by boosting tidal volume rather than respiratory rate. ncats.ionih.gov
The research perspective also broadened to include its potential to mitigate the development of tolerance and addiction associated with long-term opioid use, a concept that attracted considerable interest. consensus.app More recent academic interest has shifted towards its fundamental chemical properties, with studies investigating its electrochemical and spectral characteristics for analytical purposes, such as its detection in biological samples. researchgate.net
Role of this compound in Chemical and Biological Investigations
This compound has served as a valuable tool in both chemical and biological research, contributing to a deeper understanding of thiazole (B1198619) derivatives and respiratory pharmacology.
Chemical Investigations: In the field of chemistry, research has focused on several aspects of the compound. Its stability within pharmaceutical preparations and its reactivity under various conditions have been studied. The synthesis of its 2,4-diamino-5-phenylthiazole core remains a classic example of thiazole ring formation. Investigations have also delved into its chemical reactions, including oxidation, reduction, and substitution. For instance, acid hydrolysis of this compound can lead to the replacement of its amino groups with hydroxy groups, forming 2:4-dihydroxy-5-phenyl-thiazole. dss.go.th Furthermore, its physicochemical properties, including its spectrophotometric and electrochemical behavior, have been characterized to develop analytical methods. researchgate.net
Biological Investigations: Biologically, this compound is almost exclusively recognized for its role as a respiratory stimulant. smolecule.comnih.gov It has been extensively used in experimental models to study the mechanisms of respiratory depression induced by drugs like morphine and barbiturates. nih.govnih.gov These studies have shown that it acts on the brainstem and spinal cord, stimulating respiratory and vasomotor centers. jaypeedigital.com A key finding from these investigations was its ability to reverse respiratory depression without significantly affecting morphine-induced analgesia. nih.govdss.go.th Some studies have even suggested that amiphenazole itself possesses a degree of analgesic activity. dss.go.th These properties made it a subject of research in diverse fields, from anesthesia to the study of addiction mechanisms. consensus.appnih.gov
Research Findings on this compound
Table 1: Historical Research Milestones
| Year | Research Focus | Key Finding | Reference(s) |
|---|---|---|---|
| 1952 | Combination with morphine for pain | Reported use for intractable pain in terminal carcinoma. | consensus.app |
| 1954 | Barbiturate antagonism | Investigated as an antagonist to barbiturates. | nih.gov |
| 1955 | Opiate antagonism | Described as an opiate antagonist that does not provoke withdrawal or counteract analgesia. | consensus.app |
| 1965 | Chronic respiratory failure | Studied in a double-blind trial for its effects as an oral respiratory stimulant. | nih.gov |
| 1967 | Comparative efficacy | A double-blind study found doxapram to be a superior respiratory stimulant. | nih.gov |
Table 2: Investigational Uses
| Area of Investigation | Subject | Finding/Observation | Reference(s) |
|---|---|---|---|
| Respiratory Stimulation | Opiate/Barbiturate Overdose | Functions as a respiratory stimulant to counteract drug-induced respiratory depression. | wikipedia.orgtargetmol.com |
| Chronic Respiratory Failure | Shown to increase ventilation by increasing tidal volume rather than respiratory rate. | ncats.io | |
| Analgesia | Morphine Combination | Studied for its ability to counteract morphine's side effects while preserving analgesia. | consensus.appnih.gov |
| Methadone Combination | Found not to antagonize methadone analgesia and to possess analgesic properties itself. | dss.go.th | |
| Chemical Properties | Synthesis & Stability | Synthesis route established; studied for stability in pharmaceutical preparations. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-phenyl-1,3-thiazole-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6;/h1-5H,10H2,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSXNJJBDIOXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
490-55-1 (Parent) | |
| Record name | Amiphenazole hydrochloride | |
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Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-31-4 | |
| Record name | 2,4-Thiazolediamine, 5-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amiphenazole hydrochloride | |
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| Record name | Amphisol hydrochloride | |
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| Record name | 5-phenylthiazole-2,4-diamine monohydrochloride | |
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| Record name | AMIPHENAZOLE HYDROCHLORIDE | |
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Chemical Synthesis and Advanced Synthetic Methodologies of Amiphenazole Hydrochloride
Classical Synthetic Routes and Their Evolution
The foundational method for synthesizing the amiphenazole (B1664907) core structure is a variant of the Hantzsch thiazole (B1198619) synthesis, a robust and widely utilized reaction for creating thiazole rings. nih.govmdpi.com This classical approach, first detailed in the mid-20th century, has been a cornerstone for the production of amiphenazole and its analogues. google.comchemicalbook.com
Reaction Pathways and Key Intermediates
The traditional synthesis of amiphenazole (5-phenyl-2,4-thiazolediamine) begins with the reaction between thiourea (B124793) and an α-halocarbonyl compound, specifically α-bromophenylacetonitrile. chemicalbook.comsmolecule.com This condensation reaction proceeds through a key intermediate, which then undergoes cyclization to form the final thiazole ring structure.
The established reaction pathway is as follows:
S-Alkylation: Thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in α-bromophenylacetonitrile. This step forms a key isothiourea intermediate, 2-(cyanophenylmethyl)isothiourea. chemicalbook.com
Cyclization: The intermediate, 2-(cyanophenylmethyl)isothiourea, subsequently undergoes an intramolecular cyclization. The amino group attacks the nitrile carbon, leading to the formation of the five-membered thiazole ring and yielding the amiphenazole free base. chemicalbook.com
Table 1: Key Intermediates and Reagents in Classical Synthesis
| Step | Starting Materials | Reagent(s) | Intermediate/Product |
| 1 | α-Bromophenylacetonitrile | Thiourea | 2-(Cyanophenylmethyl)isothiourea |
| 2 | 2-(Cyanophenylmethyl)isothiourea | (Intramolecular) | Amiphenazole (5-Phenyl-2,4-diaminothiazole) |
This pathway is a direct application of the Hantzsch synthesis, which traditionally involves the condensation of an α-haloketone and a thioamide. nih.govmdpi.com
Optimization of Synthesis Conditions
Over the years, research and industrial applications have led to the refinement of the classical synthesis to improve yield, purity, and scalability. Early laboratory-scale syntheses have been adapted for more efficient production through the optimization of various reaction parameters.
Key areas of optimization include:
Solvent Systems: The purification of the amiphenazole free base is often achieved through crystallization from aqueous ethanol (B145695) or water. chemicalbook.com The choice of solvent is critical for removing impurities and isolating the product in a high state of purity.
Temperature Control: Industrial patents have focused on refining reaction conditions, such as maintaining specific temperature ranges (e.g., 45–50 °C during certain addition steps) to ensure complete reaction and minimize the formation of by-products.
Purification Techniques: Beyond simple crystallization, methods such as carbon treatment at elevated temperatures have been employed to decolorize the product without causing degradation. The process is often designed to prevent high temperatures and rapid acidification, which can lead to the formation of toxic by-products.
Reaction Monitoring: The completion of the reaction can be confirmed through simple tests, such as an acetone (B3395972) solubility test, ensuring the process moves to the next stage at the optimal time.
Table 2: Optimization Parameters for Classical Synthesis
| Parameter | Method/Condition | Purpose | Reference |
| Purification | Crystallization from aqueous EtOH or water | Isolation and purification of the free base | chemicalbook.com |
| Decolorization | Carbon treatment at elevated temperature | Removal of color impurities | |
| Storage | Store in the dark under N₂ | Prevent degradation of the purified compound | chemicalbook.com |
Contemporary Synthetic Strategies and Innovations
Modern synthetic chemistry has introduced novel methodologies for the synthesis of thiazole derivatives, including amiphenazole, often focusing on green chemistry principles, atom economy, and operational simplicity. rsc.orgnih.govsemanticscholar.org These strategies frequently bypass the need for pre-functionalized starting materials like α-haloketones, opting instead for direct C-H functionalization. rsc.orgnih.gov
Innovations in this area include:
One-Pot Syntheses: Facile and eco-friendly one-pot methods have been developed for synthesizing thiazoles from readily available ethylarenes in water. semanticscholar.orgmdpi.com These reactions often proceed via the in situ formation of an α-bromoketone using N-Bromosuccinimide (NBS) as both a bromine source and an oxidant, followed by trapping with a nucleophile like thiourea. semanticscholar.orgmdpi.com
Novel Catalytic Systems: Domino strategies employing systems like Iodine/tert-Butyl hydroperoxide (I₂/TBHP) have been used to promote the synthesis of thiazoles via sp³, sp², and sp C–H functionalization. rsc.orgnih.gov This approach allows for the construction of the heterocyclic core from simple and available starting materials with a wide tolerance for various functional groups.
Green Chemistry Approaches: A significant shift has been the use of environmentally benign solvents, particularly water, to replace volatile organic solvents. jetir.org Some protocols achieve excellent yields at ambient temperature without the need for any catalyst, where water acts as both a solvent and a promoter. jetir.org
Table 3: Comparison of Classical and Contemporary Synthetic Strategies
| Feature | Classical Synthesis (Hantzsch) | Contemporary Synthesis (e.g., One-Pot C-H Functionalization) |
| Starting Materials | α-halocarbonyls (e.g., α-bromophenylacetonitrile) and thiourea | Simple ethylarenes, ethylenearenes, or ethynearenes and thiourea |
| Key Reagents | Pre-functionalized substrates | Oxidants and halogen sources (e.g., NBS, I₂/TBHP) |
| Reaction Conditions | Often requires organic solvents | Can be performed in water; metal-free conditions are common |
| Process | Multi-step (synthesis of halo-ketone, then condensation) | One-pot domino reactions |
| Advantages | Well-established, reliable | Higher atom economy, greener, operationally simpler |
Preparation of Amiphenazole Hydrochloride Salts
The final step in the synthesis is the conversion of the amiphenazole free base (5-phenyl-2,4-diaminothiazole) into its more stable and pharmaceutically relevant hydrochloride salt. google.com This is a standard acid-base reaction.
The preparation typically involves dissolving the amiphenazole base in a suitable organic solvent and then treating it with hydrochloric acid. The resulting hydrochloride salt, being less soluble in the solvent system, precipitates out and can be collected by filtration. The choice of solvent is crucial for obtaining a pure, crystalline product. For instance, a mixture of methanol (B129727) and ethyl acetate (B1210297) has been documented for the crystallization of this compound, which exhibits a decomposition melting point of 273-274°C. chemicalbook.com The use of inorganic chlorides can also be employed to decrease the solubility of the salt, thereby enabling a more efficient crystallization process.
Molecular Mechanism of Action of Amiphenazole Hydrochloride
Central Nervous System Stimulant Properties
Amiphenazole (B1664907) is classified as a central nervous system stimulant and analeptic, a class of drugs that stimulate the CNS. scribd.comjaypeedigital.com Its primary therapeutic application has been as an antidote for respiratory depression induced by central depressants like barbiturates and opioids. wikipedia.orgtargetmol.com
Modulation of Neurotransmitter Systems
The stimulant effects of many CNS agents are attributed to their interaction with monoamine neurotransmitter systems. nih.govnih.gov These systems, which include dopamine (B1211576) and norepinephrine (B1679862), are crucial for regulating arousal, mood, and motor activity. nottingham.ac.uk While amiphenazole is a CNS stimulant, its specific interactions with these systems are not well-documented in publicly available scientific literature.
Interaction with Dopamine and Norepinephrine Transporters
Dopamine (DAT) and norepinephrine (NET) transporters are key proteins that regulate the concentration of these neurotransmitters in the synapse by reabsorbing them into the presynaptic neuron. nih.govfrontiersin.org Many stimulants, such as amphetamine, exert their effects by inhibiting these transporters, thereby increasing the availability of dopamine and norepinephrine in the synaptic cleft. nih.govnih.gov
Currently, there is a lack of specific research findings that detail the direct interaction of amiphenazole hydrochloride with dopamine or norepinephrine transporters. Studies on the kinetic and molecular interactions of DAT and NET with various inhibitors have been extensive, but amiphenazole is not typically included in these analyses. nih.govdergipark.org.trsemanticscholar.org Therefore, a mechanism of action involving the direct inhibition of DAT or NET cannot be confirmed for amiphenazole based on available evidence.
Considerations on Monoamine Oxidase Activity
Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron. mayoclinic.orgwikipedia.org Inhibition of MAO leads to an increase in the intracellular stores of these neurotransmitters, which can then be released into the synapse. mayoclinic.org While some stimulants possess MAO-inhibiting properties, there is no direct evidence to suggest that this compound functions as a significant monoamine oxidase inhibitor. frontiersin.org The literature on MAOIs is extensive, but studies specifically investigating amiphenazole's effect on MAO activity are absent. mayoclinic.orgwikipedia.org
Impact on Brainstem and Spinal Cord Respiratory Centers
The most clearly defined action of amiphenazole is its stimulation of respiratory centers. smolecule.comwikipedia.org Research indicates that amiphenazole appears to act predominantly on the brainstem and spinal cord, leading to an increase in the activity of respiratory and vasomotor centers. jaypeedigital.com This stimulation results in increased ventilation, which is primarily achieved by an increase in tidal volume rather than a significant change in the respiratory rate. ncats.io This characteristic made it particularly useful for counteracting the respiratory depression caused by morphine without substantially diminishing its analgesic effects. wikipedia.org
Table 1: Documented CNS Effects of this compound
| Effect | Target Area | Primary Outcome | Citation |
| Respiratory Stimulation | Brainstem and Spinal Cord | Increased activity of respiratory and vasomotor centers | jaypeedigital.com |
| Increased Ventilation | CNS Respiratory Centers | Increase in tidal volume | ncats.io |
| Antagonism of Sedation | Central Nervous System | Counteracts respiratory depression from opioids/barbiturates | wikipedia.org |
Cellular and Subcellular Targets of this compound
The specific cellular and subcellular targets of this compound have not been clearly elucidated in scientific literature. Its chemical structure, which features a thiazole (B1198619) ring, is thought to facilitate its penetration into the central nervous system. mdpi.com While some thiazole-containing compounds are known to interact with specific biological targets like enzymes or receptors, the precise binding sites for amiphenazole remain unknown. mdpi.com Techniques for identifying small-molecule binding sites in proteins have been developed, but specific applications to determine the molecular targets of amiphenazole are not reported. researchgate.net
Mechanisms of Excitatory Neurotransmission Enhancement
It is thought that the stimulant properties of amiphenazole involve a general enhancement of excitatory neurotransmission rather than the inhibition of inhibitory pathways. smolecule.comscribd.com Excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate (B1630785), is fundamental to CNS arousal and function. nih.govpsu.edunih.gov An enhancement of this process would lead to increased neuronal firing and subsequent CNS stimulation.
However, the specific mechanisms by which amiphenazole might enhance excitatory signaling are not detailed in the available research. Potential mechanisms for enhancing excitatory neurotransmission could include modulation of glutamate receptors (like NMDA or AMPA receptors) or interaction with various ion channels that control neuronal excitability, but no studies have directly implicated amiphenazole in these processes. d-nb.infocpn.or.krnumberanalytics.comcriver.comsemanticscholar.org
Preclinical Pharmacological Investigations of Amiphenazole Hydrochloride
In Vitro Studies
In vitro experiments, which are conducted in controlled laboratory settings using cells or tissues, have been employed to investigate the direct effects of amiphenazole (B1664907) hydrochloride at a cellular and molecular level.
Assays for Respiratory Stimulatory Activity
Amiphenazole is recognized primarily as a respiratory stimulant. In vitro studies are crucial for understanding the direct mechanisms by which a compound can influence cellular pathways that regulate respiration. While amiphenazole has been documented to enhance respiratory function, the specific details of in vitro assays defining its respiratory stimulatory activity are not extensively detailed in the reviewed literature. Research on other respiratory stimulants, such as doxapram (B1670896), has identified specific molecular targets like acid-sensitive potassium (TASK) channels located in peripheral chemoreceptors like the carotid bodies. researchgate.net These channels are involved in sensing changes in blood gases and pH, and their inhibition leads to membrane depolarization and an increase in respiratory drive. researchgate.net However, specific studies confirming a similar mechanism of action for amiphenazole through direct in vitro assays on these channels were not found in the reviewed literature.
Evaluation of Neurotransmitter Reuptake Inhibition
Many central nervous system stimulants exert their effects by modulating neurotransmitter systems. nih.gov A common mechanism is the inhibition of reuptake transporters for monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.govfrontiersin.org This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neuronal signaling. nih.gov While amiphenazole is classified as a stimulant, specific in vitro studies evaluating its potential to inhibit the reuptake of various neurotransmitters have not been detailed in the available research. Therefore, a definitive profile of its activity on serotonin, norepinephrine, or dopamine transporters based on in vitro reuptake inhibition assays cannot be constructed from the reviewed sources.
Cellular Models for Neuroprotection
Neuroprotective agents are substances that can help protect neurons from injury or degeneration. Some research has listed amiphenazole among compounds considered for their potential neuroprotective properties. googleapis.com Cellular models of neuroprotection are essential for screening compounds and investigating their ability to mitigate cell death pathways initiated by toxins, oxidative stress, or other insults. However, specific experimental data from in vitro cellular models demonstrating or quantifying the neuroprotective effects of amiphenazole hydrochloride were not available in the reviewed literature.
In Vivo Studies Using Animal Models
In vivo studies using animal models are critical for understanding the physiological effects of a compound in a whole, living organism. These models allow for the assessment of complex interactions that cannot be fully replicated in vitro.
Models of Respiratory Depression
Amiphenazole has been most prominently studied for its ability to counteract respiratory depression, particularly that induced by opioids and barbiturates. wikipedia.orgtargetmol.com Animal models are essential for demonstrating this analeptic (respiratory stimulant) effect.
Opioid-Induced Respiratory Depression: A primary application of amiphenazole has been to reverse the respiratory depression caused by opioids like morphine without significantly diminishing the analgesic effects. wikipedia.org In animal models, the administration of opioids such as morphine or fentanyl leads to a decrease in respiratory rate and tidal volume. biorxiv.orgunav.edu Studies have shown that amiphenazole can effectively alleviate this opioid-induced respiratory compromise, helping to maintain adequate respiratory function. nih.gov
Barbiturate-Induced Respiratory Depression: Amiphenazole was also traditionally used as an antidote for respiratory depression resulting from barbiturate (B1230296) overdose. wikipedia.org In these animal models, amiphenazole demonstrated its capacity as a respiratory stimulant.
The table below summarizes the findings from in vivo models of respiratory depression.
| Depressant Agent | Animal Model Context | Observed Effect of Amiphenazole | Citation(s) |
| Opioids (e.g., Morphine) | Models of opioid-induced respiratory compromise. | Counteracts sedation and respiratory depression while having a lesser effect on analgesia. | nih.govwikipedia.org |
| Barbiturates | Models of overdose-induced respiratory failure. | Functions as a respiratory stimulant to alleviate respiratory depression. | wikipedia.org |
Assessment of Stimulant Properties in Animal Systems
The classification of "stimulant" encompasses a wide range of effects, including increased activity of the central nervous system, which can manifest as enhanced alertness, locomotion, and cardiovascular effects. nih.govnih.gov For amiphenazole, its stimulant properties described in animal systems are predominantly linked to its role as a respiratory stimulant. nih.govncats.io It has been shown to enhance respiratory function in both anesthetized and non-anesthetized animal subjects. While many stimulants are evaluated in animal models for effects on locomotor activity or in behavioral tests like the forced swim test to screen for antidepressant-like action, such specific assessments for amiphenazole were not detailed in the reviewed literature. nih.gov The primary stimulant property consistently reported for amiphenazole in animal systems is the stimulation of the respiratory system.
Investigation of Neuroprotective Efficacy in Disease Models
While direct, in-depth studies focusing specifically on the neuroprotective efficacy of this compound in established disease models are limited in publicly available research, some preliminary findings suggest potential neuroprotective properties. Animal research has indicated that amiphenazole might offer benefits in conditions such as stroke and brain injury, though these findings require more extensive research and confirmation through human clinical trials. smolecule.com The proposed mechanism for these potential effects may be linked to its ability to enhance excitatory neurotransmission. smolecule.com
Further investigation into analogous compounds and mechanisms may offer insights. For instance, other agents are studied for their ability to reduce neuronal injury after experimental status epilepticus or protect against hypoxic-ischemic insults in animal models. These studies often assess the reduction of cerebral infarction and delayed neuronal necrosis. The evaluation of neuroprotective effects of various compounds is a robust area of preclinical research, utilizing both in vivo models of cerebral ischemia and in vitro techniques with neuronal cell cultures to understand mechanisms like oxidative stress and glutamate (B1630785) excitotoxicity. jpccr.eumdpi.com
Exploratory Studies on Cognitive Modulation
Exploratory preclinical studies have touched upon the potential for this compound to modulate cognitive functions, although the evidence remains preliminary. Some animal studies have suggested that amiphenazole may enhance memory and learning. smolecule.com However, the conclusiveness of this research is considered variable, and further rigorous investigation is necessary to fully understand its potential impact on cognition. smolecule.com
The broader field of cognitive enhancement research in preclinical settings often utilizes various animal models to assess improvements in learning and memory. For example, scopolamine-induced cognitive deficit models in mice are commonly used to evaluate the efficacy of potential nootropic agents. nih.gov In such studies, researchers measure parameters like acetylcholinesterase (AChE) activity, oxidative stress markers, and performance in behavioral tests like the Morris water maze to gauge cognitive improvements. nih.gov While amiphenazole itself has not been extensively studied in these specific paradigms, these models represent the standard approach for evaluating cognitive modulation.
Elucidation of Potential Therapeutic Applications in Preclinical Settings
Respiratory Support in Animal Models
This compound has been primarily identified and investigated as a respiratory stimulant in various preclinical animal models. smolecule.comwikipedia.org Its main biological activity is centered on enhancing the respiratory drive by acting on the central nervous system. smolecule.com Research in animal models has demonstrated its effectiveness in stimulating respiration, which is thought to be achieved through the enhancement of excitatory neurotransmission rather than the inhibition of inhibitory pathways. smolecule.com
A key therapeutic application explored in animal studies is its ability to counteract respiratory depression induced by central nervous system depressants, such as opioids and barbiturates. smolecule.comwikipedia.org Preclinical research has shown that amiphenazole can effectively reverse the suppression of respiratory function caused by these substances. smolecule.com This has positioned it as a valuable agent in experimental models of overdose. The stimulation of respiration is primarily achieved by increasing the tidal volume rather than the respiratory rate. ncats.io
Role in Counteracting Sedative Effects in Animal Studies
Preclinical investigations have consistently highlighted the role of amiphenazole in counteracting the sedative effects of various drugs, particularly barbiturates and opioids. wikipedia.org Animal studies have shown that amiphenazole can antagonize the sedation produced by these central nervous system depressants. wikipedia.org This effect is closely linked to its primary function as a respiratory stimulant and general analeptic.
In veterinary medicine, for instance, specific antagonists are used to reverse the effects of sedatives. Atipamezole, an α2-adrenergic receptor antagonist, is widely used to reverse sedation caused by dexmedetomidine (B676) in animals. nih.gov While operating through a different mechanism, this illustrates the principle of using an antagonist to counteract sedative effects in preclinical and clinical settings. Amiphenazole, often in combination with bemegride (B1667925), was traditionally studied for this purpose in animal models of poisoning from sedative drugs. wikipedia.org
Insights into Analgesic Interactions without Reversing Analgesia
A significant area of preclinical research into this compound has been its interaction with opioid analgesics, most notably morphine. wikipedia.org A particularly valuable finding from animal studies is that amiphenazole can counteract the respiratory depression and sedation caused by morphine without significantly diminishing its analgesic effects. wikipedia.org This separation of effects has been a key point of interest in preclinical investigations.
The mechanism behind this selective antagonism is not fully elucidated but is a critical aspect of its potential therapeutic profile. The ability to mitigate the adverse effects of opioids while preserving their pain-relieving properties is a major goal in analgesic research. Preclinical studies combining opioids with other agents, such as gabapentin (B195806) or norepinephrine reuptake inhibitors, have shown that such combinations can lead to improved analgesia or better management of side effects. painphysicianjournal.com Amiphenazole's unique interaction with morphine, as demonstrated in animal models, suggests a potential role in enhancing the safety profile of opioid therapy. wikipedia.org
Interactive Data Table: Preclinical Findings for this compound
| Pharmacological Effect | Animal Model Finding | Investigated Interaction | Reference |
| Neuroprotection | Suggested benefits in stroke and brain injury models. | Not specified | smolecule.com |
| Cognitive Modulation | Potential enhancement of memory and learning. | Not specified | smolecule.com |
| Respiratory Support | Stimulation of respiratory drive; increased tidal volume. | General CNS depressants | smolecule.comncats.io |
| Sedative Counteraction | Antagonism of sedation from barbiturates and opioids. | Barbiturates, Opioids | wikipedia.org |
| Analgesic Interaction | Counteracts morphine-induced respiratory depression without reducing analgesia. | Morphine | wikipedia.org |
Structure Activity Relationship Sar Studies and Computational Chemistry of Amiphenazole Hydrochloride
Thiazole (B1198619) Ring as a Core Scaffold for Biological Activity
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a fundamental structural component in a multitude of biologically active compounds. researchgate.netresearchgate.net It is recognized as a versatile and important pharmacophore in medicinal chemistry, present in natural products like Vitamin B1 (Thiamine) and synthetic drugs with a wide range of pharmacological properties. researchgate.netresearchgate.net The thiazole nucleus is a key feature in pharmaceuticals such as the antiretroviral ritonavir, the antifungal abafungin, and the respiratory stimulant amiphenazole (B1664907). d-nb.inforesearchgate.net
The biological significance of the thiazole moiety is demonstrated by its presence in numerous therapeutic agents, including those with antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. researchgate.netd-nb.info Research into various thiazole derivatives has consistently highlighted that the thiazole ring is often essential for the compound's biological activity. d-nb.infonih.gov Structure-activity relationship (SAR) studies on related compounds have concluded that the thiazole core is a crucial requirement for cytotoxic activity. d-nb.infonih.gov In the context of amiphenazole, the thiazole structure is thought to be a key factor that may enhance its penetration into the central nervous system and its binding to receptors.
Design and Synthesis of Amiphenazole Hydrochloride Analogues
Rational drug design is a methodical approach that begins with an understanding of specific chemical and biological interactions in the body. dokumen.pub The process involves starting with a "lead" molecule—a compound that already exhibits some of the desired pharmacological properties—and systematically modifying its structure to create analogues with improved efficacy or other favorable characteristics. dokumen.pub This contrasts with historical methods of drug discovery that relied on trial-and-error screening of chemical substances. dokumen.pub
The design of analogues involves chemical modifications to the parent compound, such as altering the carbon skeleton or adding various substituents to the core nucleus. dokumen.pub The objective is to identify a new molecule that interacts with a chosen biological target with high specificity, minimizing interactions with other related targets to reduce the likelihood of off-target toxicity. dokumen.pub This process of cross-screening is a critical step in evaluating the potential of newly designed compounds. dokumen.pub
The modification of substituents on the thiazole ring and its associated structures has a profound impact on the pharmacological profile of the resulting analogues. SAR studies reveal that the nature, position, and electronic properties of these substituents are critical determinants of biological activity.
For instance, in studies of thiazole derivatives with anticancer properties, the presence of an electron-donating group, such as a methyl group at position 4 of an attached phenyl ring, was found to increase cytotoxic activity. nih.gov Conversely, the introduction of a nitro group, which is electron-withdrawing, on the phenyl ring also resulted in significant bioactivity against certain cancer cell lines. acs.org This indicates that the electronic environment of the molecule is a key factor influencing its pharmacological effects. acs.org
The table below summarizes findings from SAR studies on various thiazole analogues, illustrating the effect of different substituents.
| Parent Scaffold | Substituent Modification | Observed Impact on Activity | Reference |
| Thiazole-1,3,4-thiadiazole | Methyl group on phenyl ring | Increased cytotoxic activity | nih.gov |
| Thiazolyl-pyrazoline | Nitro group on phenyl ring | Significant bioactivity against HeLa cells | acs.org |
| Thiazolyl-pyrazoline | p-chloro on phenyl ring | Promising activity against HeLa cells | acs.org |
| Thiazolyl-pyrazoline | p-methoxy on phenyl ring | Promising activity against HeLa cells | acs.org |
| N-phenylpyrazolines | NHCH3 and phenyl group on side chain | Essential for antibacterial activity | mdpi.com |
These findings underscore the importance of strategic structural modifications in tailoring the pharmacological properties of thiazole-based compounds. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to predict the biological effect of chemical compounds based on their mathematical and statistical relationships. researchgate.net This ligand-based screening approach provides an alternative to costly and labor-intensive laboratory experiments. researchgate.net
The development of a robust QSAR model begins with the compilation of a dataset containing structural and activity data from published analogues. For compounds like amiphenazole, this involves gathering biological activity data, such as IC50 values for transporter inhibition, and physicochemical properties.
Key molecular features, or descriptors, are then calculated to quantify the structural properties of the molecules. These can include:
Physicochemical Descriptors: Lipophilicity (logP) and polar surface area are commonly used.
SMILES-based Descriptors: The Simplified Molecular Input Line Entry System (SMILES) can be used to generate descriptors that encode the molecular structure. d-nb.info
Ionization State: For molecules that can be ionized, descriptors should be calculated considering their state at physiological pH (e.g., 7.4) to better estimate their affinity for proteins. d-nb.info
From a large pool of calculated descriptors, the most relevant ones are selected. This is a critical step to avoid redundancy and identify the features that have the most significant influence on biological activity. mdpi.com
Once data is collected and features are selected, various mathematical and machine learning algorithms are applied to build a predictive model. The goal is to establish a reliable correlation between the chemical structure and the biological activity.
Commonly used predictive modeling approaches include:
Multiple Linear Regression (MLR): This statistical technique is used to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors). Genetic algorithms are often paired with MLR (GA-MLR) to select the optimal combination of descriptors. mdpi.com
Partial Least Squares (PLS) Regression: A method that is particularly useful when the number of predictor variables is high. researchgate.net
Machine Learning Algorithms: More advanced, non-linear methods are also employed. These include Random Forest and Bayesian networks, which are adaptable for modeling complex systems with high variability in the data. researchgate.net
The resulting QSAR models must be rigorously validated through internal and external validation tests to ensure their robustness and predictive power before they can be used to guide the design of new derivatives or screen databases for novel compounds. nih.gov
Validation Strategies for Derivative Design
The design of novel derivatives of a parent compound like this compound, guided by Structure-Activity Relationship (SAR) studies and computational modeling, is a theoretical exercise until validated through rigorous experimental and computational strategies. Validation is a critical step to confirm that the newly designed molecules exhibit the predicted biological activity and to ensure the predictive power of the models used. The process typically involves a feedback loop of synthesis, testing, and model refinement.
Experimental Validation
The primary method for validating designed derivatives is through chemical synthesis and subsequent biological evaluation. During lead optimization, numerous analogs may be synthesized to explore the SAR landscape. cas.org
Synthesis and Characterization : The first step involves the successful synthesis of the proposed derivatives. Once synthesized, the chemical structures and purity of the compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Biological Assays : The synthesized derivatives are then subjected to a battery of in vitro assays to determine their biological activity. These assays are chosen based on the therapeutic target of the parent compound. For a compound related to Amiphenazole, which has applications as a respiratory stimulant, these might include receptor binding assays or functional assays on specific neuronal pathways. targetmol.com The goal is to obtain quantitative measures of activity, such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).
Comparative Analysis : The activity of the new derivatives is compared against the parent compound (Amiphenazole) and other known reference compounds. This comparative analysis helps to confirm whether the structural modifications have led to the desired improvement in potency or other properties. For instance, SAR studies on other thiazole-containing compounds have demonstrated that the introduction of specific groups, like a methyl group on an associated phenyl ring or an N-phenylcarboxamide group, can augment biological activity. mdpi.com Validating such hypotheses is a key outcome.
Computational Validation
Alongside experimental work, computational models themselves must be validated to ensure their reliability for future predictions.
Cross-Validation : During the development of Quantitative Structure-Activity Relationship (QSAR) models, a technique called cross-validation is often employed. The initial dataset is partitioned, and the model is trained on a subset of the data and then tested on the remaining data. This process is repeated multiple times to ensure the model's robustness and prevent overfitting.
External Test Sets : The most stringent test of a computational model is its ability to predict the activity of a set of compounds that were not used in its creation (an external test set). The experimentally determined activities of the newly synthesized derivatives serve as an ideal external test set to validate the predictive accuracy of the initial QSAR or docking models.
A typical workflow for validation is summarized in the table below.
| Derivative ID | Predicted Activity (e.g., Relative Potency) | Validation Method | Experimental Result (e.g., IC₅₀ in µM) | Conclusion |
| AMZ-Derivative-01 | Increased Potency (5x) | Synthesis, In Vitro Receptor Binding Assay | 2.5 | Prediction Confirmed |
| AMZ-Derivative-02 | Decreased Potency (0.5x) | Synthesis, In Vitro Receptor Binding Assay | 22.0 | Prediction Confirmed |
| AMZ-Derivative-03 | Increased Potency (10x) | Synthesis, In Vitro Receptor Binding Assay | 15.0 | Prediction Not Confirmed, Model Refinement Needed |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To understand how Amiphenazole and its derivatives interact with their biological targets at an atomic level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods predict the binding mode of a molecule within a protein's active site and assess the stability of the resulting complex, providing crucial insights for rational drug design.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., an Amiphenazole derivative) when bound to a second (the receptor, e.g., a target protein). The process requires a three-dimensional structure of the target protein, which is often obtained from experimental methods like X-ray crystallography and deposited in the Protein Data Bank (PDB). mdpi.com
Docking algorithms explore various possible binding poses of the ligand in the receptor's binding site and use a scoring function to rank them based on binding affinity. This allows researchers to:
Identify key amino acid residues involved in the interaction.
Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Generate hypotheses about why certain derivatives are more potent than others.
For example, docking studies performed on other 2-aminothiazole (B372263) inhibitors have revealed the critical role of specific interactions. These studies have shown that hydrogen bonds with the backbone of residues like Cys83 and hydrophobic interactions with residues such as Ile10 are crucial for binding affinity. nih.gov Similar analyses for Amiphenazole derivatives could guide modifications to enhance these key interactions.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com Starting with the best-ranked pose from molecular docking, an MD simulation places the complex in a simulated physiological environment (a box of water molecules and ions) and calculates the forces between atoms to simulate their movements over a period, typically nanoseconds to microseconds. mdpi.com
MD simulations are computationally intensive but provide invaluable information:
Binding Stability : They can assess whether the initial binding pose predicted by docking is stable over time.
Interaction Dynamics : They reveal the persistence and strength of intermolecular interactions, such as hydrogen bonds. mdpi.com
Conformational Changes : They can show how the protein and ligand adapt their shapes to achieve an optimal fit.
Binding Free Energy Calculation : Advanced techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be applied to MD simulation trajectories to calculate the binding free energy of a ligand to its receptor. nih.gov This calculated value provides a quantitative estimate of binding affinity that can be compared with experimental data and used to rank different derivatives. nih.govnih.gov
A hypothetical summary of findings from an MD simulation for a promising Amiphenazole derivative is presented below.
| Interacting Residue | Interaction Type | Average Distance (Å) | Interaction Occupancy (%) | Significance |
| Asp-121 | Hydrogen Bond | 2.8 | 95.2 | Key anchor point for the ligand. |
| Phe-250 | π-π Stacking | 3.5 | 88.5 | Stabilizes the phenyl ring of the derivative. |
| Ile-150 | Hydrophobic | N/A | 91.0 | Contributes to binding within a hydrophobic pocket. |
| Val-189 | Hydrophobic | N/A | 75.4 | Secondary hydrophobic contact. |
These computational approaches, docking and MD simulations, are integral to modern drug discovery, allowing for a detailed, atomistic understanding of drug-target interactions that can guide the design of more potent and selective therapeutic agents.
Advanced Analytical Methodologies for Amiphenazole Hydrochloride Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Amiphenazole (B1664907) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For Amiphenazole hydrochloride, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl ring and the amine groups. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.9 ppm. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift can be variable depending on the solvent, concentration, and temperature. The presence of the hydrochloride salt may influence the exchange rate and sharpness of these amine proton signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for the parent compound, 5-phenyl-1,3-thiazole-2,4-diamine, would confirm the presence of nine distinct carbon signals. The carbons of the phenyl ring would resonate in the typical aromatic region (approximately δ 125-135 ppm). The carbon atoms within the thiazole (B1198619) ring are expected at more downfield shifts due to the presence of heteroatoms (nitrogen and sulfur) and double bonds. For instance, the carbon atoms C2, C4, and C5 in the thiazole ring of similar structures show resonances around δ 168.8, 150.2, and 101.9 ppm, respectively. The specific shifts for this compound would be influenced by the amino substituents and protonation state.
| Predicted ¹H NMR Data for Amiphenazole Moiety | |
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Phenyl-H | 7.2 - 7.9 (multiplet) |
| Amino-H (-NH₂) | Variable, broad singlets |
| Predicted ¹³C NMR Data for Amiphenazole Moiety | |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Phenyl C | 125 - 135 |
| Thiazole C2 | ~169 |
| Thiazole C4 | ~150 |
| Thiazole C5 | ~102 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Key expected absorption bands include N-H stretching vibrations for the primary amine groups, typically appearing as a pair of peaks in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching vibration within the thiazole ring would likely produce a sharp band in the 1630-1590 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring typically appear in the 1450-1600 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiazole ring, is often weaker and found in the fingerprint region (below 1000 cm⁻¹). For the hydrochloride salt, broad absorption bands associated with the ammonium (B1175870) ion (R-NH₃⁺) stretching may be observed in the 2400-3200 cm⁻¹ range. nih.gov
| Predicted IR Absorption Bands for this compound | |
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch (Primary Amines) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| N-H Bend (Ammonium Salt) | 2400 - 3200 (broad) |
| C=N Stretch (Thiazole Ring) | 1590 - 1630 |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce the structure through fragmentation analysis.
For Amiphenazole (the free base), the molecular formula is C₉H₉N₃S, with a molecular weight of approximately 191.26 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 191.
Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the protonated molecule [M+H]⁺ (precursor ion, m/z 192). The fragmentation pattern helps to confirm the connectivity of the atoms.
Key Fragmentation Data:
Precursor Ion [M+H]⁺ : m/z 192.0
Major Fragment Ions : Analysis of MS/MS data reveals significant product ions at m/z 150 and 133. The formation of these fragments can be rationalized by the loss of specific neutral molecules from the precursor ion, which is characteristic of the compound's structure. For instance, the loss of a molecule like cyanamide (B42294) (CH₂N₂) or related species from the thiazole ring could lead to these fragments, confirming the core structure.
| Mass Spectrometry Data for Amiphenazole | |
| Parameter | Value (m/z) |
| Molecular Ion Peak [M]⁺ | 191 |
| Precursor Ion [M+H]⁺ | 192 |
| Major Product Ion 1 | 150 |
| Major Product Ion 2 | 133 |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components in a mixture, as well as for quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of pharmaceutical compounds. csbsju.edu A validated reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar, ionizable compounds like this compound.
| Typical HPLC Parameters for Analysis of Hydrochloride Salts | |
| Parameter | Condition |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, such as the synthesis of Amiphenazole. chemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
In a typical synthesis of a thiazole derivative, TLC would be used to track the reaction's completion. A small aliquot of the reaction mixture is spotted onto a TLC plate (commonly silica (B1680970) gel 60 F₂₅₄) alongside the starting materials. The plate is then developed in an appropriate mobile phase, which is a solvent system optimized to achieve good separation between the reactants and the product. A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
After development, the spots are visualized, typically under UV light at 254 nm, where the aromatic rings of the product and reactants will appear as dark spots. The relative positions of the spots, indicated by their retention factor (Rf) values, show the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
| General TLC Parameters for Reaction Monitoring | |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Hexane : Ethyl Acetate (variable ratios) |
| Visualization | UV light (254 nm) or chemical staining (e.g., phosphomolybdic acid) |
Photometric and Spectrophotometric Methods
Photometric and spectrophotometric techniques offer sensitive and accurate means for the quantitative analysis of this compound. These methods are based on the principle of measuring the absorption of light by a substance.
Principle of Reineckate (B100417) Precipitation and Analysis
A classic yet effective photometric method for the determination of this compound involves its precipitation with Reinecke's salt, ammonium tetrathiocyanatodiamminechromate(III). Amiphenazole, being a primary amine, reacts with Reinecke's salt in an acidic medium to form a sparingly soluble, colored precipitate, amiphenazole reineckate.
The fundamental principle of this method lies in the stoichiometry of the reaction between the amiphenazole cation and the reineckate anion. The resulting precipitate can be isolated, and after dissolving it in a suitable organic solvent, such as acetone (B3395972), the absorbance of the solution is measured. The intensity of the color is directly proportional to the concentration of this compound in the original sample. The analysis is typically carried out at the wavelength of maximum absorption for the reineckate ion in the chosen solvent, which is often around 525 nm.
UV-Visible Spectroscopy for Quantitative Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of pharmaceutical compounds. ajpaonline.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ajpaonline.com
For the quantitative determination of this compound, a solution of the compound is prepared in a suitable solvent, such as 0.1 N hydrochloric acid, and its absorbance is measured at the wavelength of maximum absorption (λmax). ijdmsrjournal.com The selection of an appropriate solvent is critical as it can influence the absorption spectrum of the compound. ekb.egsemanticscholar.orgsciencepublishinggroup.comresearchgate.netbiointerfaceresearch.com The λmax for this compound in an acidic medium is a key parameter that ensures maximum sensitivity and minimizes interference from other substances.
Method Validation for Research Purity and Quantification
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. iajps.com For research on this compound, rigorous validation of analytical methods is essential to ensure the reliability and accuracy of the data. iajps.comeuropa.eu The validation process encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. europa.eu
Linearity, Range, and Accuracy Assessment
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. iajps.com
The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For assay purposes, the range is typically 80% to 120% of the test concentration. europa.eu
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by recovery studies, where a known amount of pure this compound is added to a placebo or sample matrix, and the amount recovered is measured. ui.ac.id The accuracy is expressed as the percentage of analyte recovered. ui.ac.id Accuracy assessments are typically performed at a minimum of three concentration levels, with multiple determinations at each level. ui.ac.id
| Concentration (µg/mL) | Absorbance (AU) | Calculated Concentration (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80 | 0.642 | 79.8 | 99.75 |
| 100 | 0.805 | 100.1 | 100.10 |
| 120 | 0.963 | 119.9 | 99.92 |
Precision (Repeatability and Intermediate Precision)
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Repeatability (intra-day precision) refers to the precision obtained under the same operating conditions over a short interval of time. It is assessed by performing multiple determinations (e.g., six replicates) of a sample at 100% of the test concentration. ui.ac.id
Intermediate precision (inter-day precision) expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment. This provides an indication of the method's reproducibility under typical laboratory variations.
| Parameter | Concentration (µg/mL) | Measured Absorbance (AU) | % RSD |
|---|---|---|---|
| Repeatability | 100 | 0.804 | 0.55% |
| 100 | 0.809 | ||
| 100 | 0.801 | ||
| 100 | 0.806 | ||
| 100 | 0.810 | ||
| 100 | 0.803 | ||
| Intermediate Precision (Day 1) | 100 | 0.805 | 0.48% |
| 100 | 0.809 | ||
| 100 | 0.802 | ||
| Intermediate Precision (Day 2) | 100 | 0.811 | 0.61% |
| 100 | 0.805 | ||
| 100 | 0.815 |
Specificity and Robustness Considerations
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ajpaonline.com For a spectrophotometric method, specificity can be demonstrated by showing that there is no interference from excipients or other potential impurities at the analytical wavelength. This can be confirmed by analyzing placebo samples and stressed samples (e.g., exposed to acid, base, oxidation, heat, or light) to see if any degradation products interfere with the analyte peak.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a UV-Vis spectrophotometric method, robustness can be evaluated by intentionally varying parameters such as the pH of the solvent, the wavelength of measurement (± 2 nm), and the temperature. The results should remain within acceptable limits, demonstrating the method's reliability under minor variations.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
In the validation of analytical methods, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics that define the sensitivity of the technique. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified as an exact value. The LOQ represents the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for ensuring a method is suitable for its intended purpose, such as the analysis of trace impurities or the determination of a compound in various matrices.
The determination of these limits is commonly approached using methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or through statistical calculations based on the standard deviation of the response and the slope of the calibration curve.
While detailed pharmaceutical validation studies for this compound were not prevalent in the reviewed literature, its detectability has been established in the field of anti-doping analysis. Various advanced analytical methodologies have been employed to determine the presence of Amiphenazole in biological samples, establishing its limit of detection at low concentrations.
Research utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) has established an LOD of 50 ng/mL for Amiphenazole in urine. oup.comupf.edu Similarly, studies employing Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) confirmed that Amiphenazole can be reliably detected at concentrations of 50 ng/mL, with a signal-to-noise ratio greater than 3, indicating the actual LOD is below this level. upf.edu Another analysis using Liquid Chromatography coupled to Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-HRMS) determined the LOD for Amiphenazole as part of a screen for stimulants in whey protein supplements. scielo.br
These findings, summarized in the table below, demonstrate the high sensitivity of modern analytical instruments for the detection of Amiphenazole.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Urine | 50 ng/mL oup.com | Data not available |
| UHPLC-MS/MS | Urine | < 50 ng/mL upf.edu | Data not available |
| LC-Orbitrap-HRMS | Whey Protein | Part of stimulant range 3.16 to 25 ng/g scielo.br | Data not available |
Future Research Trajectories and Unexplored Avenues for Amiphenazole Hydrochloride
Investigation of Novel Molecular Targets and Signaling Pathways
While Amiphenazole's analeptic effects are well-documented, the precise molecular interactions underlying these actions are not fully elucidated in the context of modern pharmacology. nih.govnih.gov Future research should move beyond its established role and investigate novel molecular targets and signaling pathways. A network medicine approach, which utilizes comprehensive protein-protein interaction networks, could unveil previously unknown biological systems affected by Amiphenazole (B1664907). nih.gov This strategy offers an unbiased method to identify new potential disease drivers and therapeutic applications for the compound. nih.gov
Initial investigations could focus on its potential modulation of various ion channels, neurotransmitter receptors beyond those classically associated with respiratory drive, and intracellular signaling cascades. Techniques such as affinity chromatography coupled with mass spectrometry could identify binding partners in various tissues, particularly within the central nervous system. Elucidating these new pathways could reposition Amiphenazole for applications in neurological disorders where neuronal excitability is compromised.
Exploration of New Preclinical Disease Models
The application of Amiphenazole hydrochloride in new and more sophisticated preclinical disease models is a critical next step. Historically used in models of barbiturate (B1230296) poisoning, its potential could be explored in a wider range of conditions. nih.govnih.gov Modern, genetically defined animal models of respiratory distress and neurological disorders offer a more nuanced platform for investigation. frontiersin.org
For instance, preclinical models for neurodegenerative diseases that present with respiratory complications, such as certain forms of motor neuron disease, could be valuable. nih.gov Additionally, models of drug-induced respiratory depression from contemporary opioids could provide insights into its efficacy and mechanism in a clinically relevant context. google.com The use of advanced animal models, including rodent and zebrafish models of specific channelopathies or genetic epilepsies, could help validate new molecular targets and explore its therapeutic window for these conditions. frontiersin.orgnih.gov
Development of Advanced this compound Derivatives for Specific Research Applications
The synthesis of novel derivatives of Amiphenazole represents a promising avenue for developing more specific and potent research tools. dntb.gov.ua The imidazole (B134444) scaffold, central to Amiphenazole's structure, is a versatile starting point for medicinal chemistry efforts. mdpi.comresearchgate.net By modifying the core structure, it may be possible to enhance binding affinity for specific targets, improve pharmacokinetic properties, or reduce off-target effects.
Structure-activity relationship (SAR) studies could guide the rational design of these new molecules. mdpi.com For example, derivatives could be synthesized to probe specific binding pockets on a newly identified receptor or to incorporate fluorescent tags for imaging studies. This approach would not only refine our understanding of Amiphenazole's mechanism of action but also could lead to the development of compounds with novel therapeutic properties.
| Potential Derivative Series | Hypothetical Structural Modification | Primary Research Goal |
| Series A | Addition of a halogenated phenyl group | Enhance blood-brain barrier penetration and CNS target engagement. |
| Series B | Introduction of a chiral center | Investigate stereospecific binding to novel ion channel targets. |
| Series C | Linkage to a fluorescent moiety | Create a molecular probe for in-vitro and in-vivo imaging of target distribution. |
| Series D | Bioisosteric replacement of the thiazole (B1198619) ring | Modulate metabolic stability and explore alternative binding modes. |
Application of Translational Modeling and Simulation in Preclinical Drug Development
Computational and translational modeling can significantly accelerate the preclinical evaluation of this compound. Systems pharmacology approaches are crucial for predicting potential adverse events and understanding the complex interactions between a drug and multiple biological targets. Molecular docking simulations can predict the binding affinity of Amiphenazole and its derivatives to a library of known protein structures, helping to prioritize which novel targets to investigate experimentally.
Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) modeling can simulate the drug's behavior in the body over time, aiding in the design of more efficient and informative preclinical experiments. These in silico methods can help refine hypotheses, reduce the number of animals needed for testing, and bridge the gap between preclinical findings and potential clinical applications. mdpi.com
Integration of Omics Technologies for Comprehensive Biological Understanding
The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the global biological effects of this compound. nih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes that occur in cells or tissues following exposure to the compound. illinois.edu
For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in brain regions associated with respiratory control, identifying entire pathways that are modulated by Amiphenazole. mdpi.com Proteomics could identify changes in protein levels and post-translational modifications, while metabolomics could uncover alterations in metabolic pathways. Integrating these multi-omics datasets can provide a holistic view of the drug's mechanism of action, potentially revealing novel biomarkers and therapeutic targets. nih.gov
| Omics Technology | Specific Application for Amiphenazole Research | Potential Insights |
| Transcriptomics | RNA-sequencing of neuronal cells treated with Amiphenazole. | Identification of gene networks involved in respiratory stimulation and off-target effects. |
| Proteomics | Mass spectrometry-based analysis of protein expression in CNS tissue from animal models. | Revealing changes in receptor density, signaling proteins, and metabolic enzymes. |
| Metabolomics | Analysis of metabolite profiles in plasma and brain tissue after administration. | Understanding the impact on neurotransmitter metabolism and cellular energy pathways. |
| Toxicogenomics | High-throughput screening for gene expression changes related to toxicity pathways. | Early identification of potential off-target liabilities and mechanisms of toxicity. nih.gov |
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, moving beyond its historical role to explore new therapeutic applications and deepen our understanding of fundamental biological processes.
Q & A
Q. Approach :
Dose-response studies to establish activity thresholds under standardized conditions (e.g., in vitro receptor binding assays).
Comparative analysis with structural analogs (e.g., phenylimidazole derivatives) to identify substituents influencing target affinity .
Meta-analysis of historical data, prioritizing studies with validated analytical methods (e.g., LC-MS/MS for pharmacokinetic profiling) .
Key Consideration : Account for differences in assay protocols (e.g., cell lines, buffer systems) that may contribute to variability .
Advanced: What methodological considerations are critical for detecting Amiphenazole in anti-doping research?
- Sample Preparation : Use solid-phase extraction (SPE) to isolate Amiphenazole from biological matrices (e.g., urine, plasma).
- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. Optimize ion transitions (e.g., m/z 204 → 121 for quantification) .
- Validation : Adhere to ISO 17025 guidelines for anti-doping laboratories, including limits of detection (LOD < 1 ng/mL) and matrix effect assessments .
Advanced: How can synthesis yields be optimized while minimizing side products?
Q. Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce byproduct formation .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C vs. CuI) to enhance regioselectivity in cyclization steps .
- In-line monitoring : Use real-time Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Advanced: How can quantitative structure-activity relationship (QSAR) models guide Amiphenazole derivative design?
- Data Collection : Compile structural (e.g., logP, polar surface area) and activity data (e.g., IC50 values for transporter inhibition) from published analogs .
- Model Development : Apply machine learning algorithms (e.g., random forest, partial least squares regression) to predict bioactivity based on substituent effects .
- Validation : Synthesize top-predicted derivatives and validate activity in vitro (e.g., radioligand displacement assays) .
Advanced: What are best practices for assessing this compound stability under varying storage conditions?
- Accelerated Stability Testing : Exclude samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via HPLC-UV .
- Light Sensitivity : Store in amber or blue glass containers to prevent photodegradation, as suggested for related hydrochloride salts .
- Long-term Studies : Monitor potency and impurity profiles over 12–24 months under recommended storage (2–8°C, desiccated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
